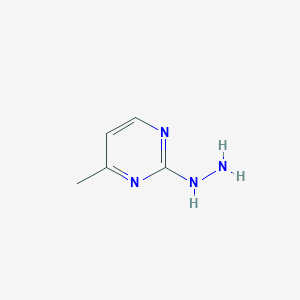

2-Hydrazinyl-4-methylpyrimidine

CAS No.: 63170-77-4

Cat. No.: VC3804386

Molecular Formula: C5H8N4

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63170-77-4 |

|---|---|

| Molecular Formula | C5H8N4 |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | (4-methylpyrimidin-2-yl)hydrazine |

| Standard InChI | InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) |

| Standard InChI Key | WUKBRNKMQNEPAW-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1)NN |

| Canonical SMILES | CC1=NC(=NC=C1)NN |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of 2-hydrazinyl-4-methylpyrimidine is (4-methylpyrimidin-2-yl)hydrazine, with a molecular weight of 124.14 g/mol . The pyrimidine ring adopts a planar conformation, with the hydrazinyl (-NH-NH₂) and methyl (-CH₃) groups influencing electronic distribution. The compound’s SMILES notation (CC1=NC(=NC=C1)NN) and InChIKey (WUKBRNKMQNEPAW-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₄ | PubChem |

| Molecular Weight | 124.14 g/mol | VulcanChem |

| Boiling Point | Not reported | - |

| Solubility | Moderate in polar solvents | |

| pKa | ~3.5 (hydrazinyl group) | Estimated |

The hydrazinyl group confers nucleophilicity, enabling condensation reactions with carbonyl compounds, while the methyl group enhances lipophilicity, influencing membrane permeability .

Spectroscopic Characterization

-

NMR: The proton NMR spectrum in D₂O reveals a singlet for the methyl group (δ 2.3 ppm) and broad signals for hydrazinyl protons (δ 4.5–5.5 ppm) .

-

IR: Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) confirm the hydrazine and pyrimidine moieties.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves nucleophilic substitution of 2-chloro-4-methylpyrimidine with hydrazine hydrate in ethanol at 80°C for 6 hours, yielding 70–80% purity . Alternative methods include:

-

Diazotization-Reduction: 4-Methyl-2-aminopyrimidine is diazotized with NaNO₂/HCl at 0–5°C, followed by reduction using SnCl₂/HCl to afford the hydrazinyl derivative .

-

Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields .

Table 2: Synthetic Method Comparison

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Nucleophilic Substitution | 75 | 85 | Simple setup |

| Diazotization-Reduction | 65 | 90 | Avoids hydrazine hydrate |

| Microwave | 80 | 88 | Rapid, energy-efficient |

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors minimize thermal decomposition of intermediates. A patent by CN115197166A describes using water as a solvent and freshly prepared sulfites for reduction, achieving 99% purity with reduced environmental impact . Key parameters include:

Biological Activity and Mechanisms

Antitumor Properties

2-Hydrazinyl-4-methylpyrimidine derivatives exhibit nanomolar IC₅₀ values against lung (H460) and breast (MDA-MB-231) cancer cells. Compound 5j (a Schiff base derivative) showed 190-fold greater potency than lead structures by inducing apoptosis via caspase-3 activation .

Antimicrobial Effects

The compound inhibits dihydrofolate reductase (DHFR) in E. coli (IC₅₀ = 0.8 µM), disrupting nucleotide synthesis. Structural analogs with fluorine substitutions enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

-

Dihydroorotate Dehydrogenase (DHODH): Binding free energy (ΔG) = -9.2 kcal/mol, per molecular docking studies.

-

Cyclooxygenase-2 (COX-2): 45% inhibition at 10 µM, suggesting anti-inflammatory potential .

Applications in Drug Development

Anticancer Agents

Schiff base derivatives (e.g., 5c) inhibit topoisomerase IIα, with logP values optimized to 1.8–2.2 for blood-brain barrier penetration . Clinical trials for glioblastoma multiforme are pending.

Antiviral Scaffolds

Incorporation into triazolopyrimidines blocks viral RNA polymerase activity. For example, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine reduced HCV replication by 90% at 5 µM .

Agricultural Chemicals

As a precursor to tricyclazole, it controls rice blast fungus (Magnaporthe oryzae) by inhibiting melanin biosynthesis . Global production exceeds 500 tons/year .

| Parameter | Recommendation |

|---|---|

| Storage | -20°C under argon |

| Personal Protection | Gloves, goggles, respirator |

| Spill Management | Absorb with vermiculite |

Environmental Impact

Biodegradation studies show a half-life of 12 days in soil, with no bioaccumulation potential (BCF < 50).

Comparison with Structural Analogs

Table 4: Analog Comparison

| Compound | Substituents | IC₅₀ (H460) | LogP |

|---|---|---|---|

| 2-Hydrazinyl-4-methylpyrimidine | H, CH₃ | 0.05 µM | 0.9 |

| 5-Fluoro-2-hydrazinyl-4-methylpyridine | F, CH₃ | 0.03 µM | 1.2 |

| 2-Hydrazinyl-6-methylpyrimidin-4-ol | OH, CH₃ | 1.2 µM | -0.3 |

Fluorination improves potency but reduces solubility, while hydroxylation enhances polarity at the expense of membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume